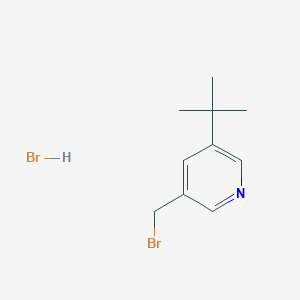

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)-1H-indole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

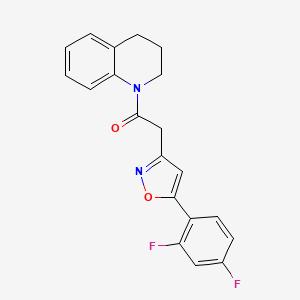

This compound is an indole derivative with a trifluoromethyl group at the 6-position and a tetramethyl-1,3,2-dioxaborolane group at the 2-position . Indoles are a class of organic compounds that contain a benzene ring fused to a pyrrole ring. The trifluoromethyl group is a common functional group in organic chemistry with the formula -CF3, and the tetramethyl-1,3,2-dioxaborolane group is a boronic ester, which is often used in Suzuki-Miyaura cross-coupling reactions .

Molecular Structure Analysis

The indole core of the molecule is aromatic, which means it is particularly stable. The trifluoromethyl group is electron-withdrawing, which means it pulls electron density towards itself, and can thus influence the reactivity of the molecule. The tetramethyl-1,3,2-dioxaborolane group is a boronic ester, and boronic esters are known to be planar and to form stable complexes with diols .Chemical Reactions Analysis

The tetramethyl-1,3,2-dioxaborolane group is often used in Suzuki-Miyaura cross-coupling reactions . This is a type of palladium-catalyzed carbon-carbon bond-forming reaction, and it’s used to couple boronic acids (or esters) with organic halides .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could influence its solubility in different solvents .科学的研究の応用

1. Synthesis and Characterization

- Studies have focused on synthesizing and characterizing derivatives of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl), a key component in various chemical compounds. For instance, Liao et al. (2022) investigated the synthesis and characterization of a pyrazole derivative, confirming its structure through various spectroscopic techniques and X-ray diffraction. Similarly, You-min (2014) synthesized a novel near-infrared fluorescence probe using a carbazole borate ester that includes indole, indicating the versatility of these borate esters in chemical synthesis (Liao et al., 2022); (You-min, 2014).

2. Crystal Structure and DFT Studies

- Wu et al. (2021) conducted detailed studies on the crystal structure and vibrational properties of similar compounds, leveraging density functional theory (DFT) calculations for comprehensive analysis. This research underscores the importance of DFT in understanding the molecular structure and properties of these compounds (Wu et al., 2021).

3. Molecular Electrostatic Potential and Frontier Molecular Orbitals Investigation

- The molecular electrostatic potential and frontier molecular orbitals of related compounds have been explored, as seen in the work of Huang et al. (2021). Their research provides insight into the physicochemical properties of these compounds, demonstrating the compound's potential in various applications (Huang et al., 2021).

4. Applications in Polymeric Materials and Quantum Dot Hybrids

- Kawashima et al. (2013) utilized a derivative in the synthesis of high-performance semiconducting polymers, showcasing the applicability of these compounds in advanced material science. In addition, Negele et al. (2012) incorporated these compounds into polyfluorene nanoparticles and quantum dot hybrids, demonstrating their role in nanotechnology and materials science (Kawashima et al., 2013); (Negele et al., 2012).

将来の方向性

特性

IUPAC Name |

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BF3NO2/c1-13(2)14(3,4)22-16(21-13)12-7-9-5-6-10(15(17,18)19)8-11(9)20-12/h5-8,20H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIDAEVJGIFTDHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BF3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)-1H-indole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide;dihydrochloride](/img/structure/B2606489.png)

![7-Chloro-4-[(2-chloroethyl)sulfanyl]quinoline](/img/structure/B2606492.png)

![3-{[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl}-1-(2-ethoxyphenyl)urea](/img/structure/B2606493.png)

![5-Bromo-4-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B2606496.png)

![5-[(E)-2-(2,2-Difluoro-6-methyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]-2-methoxyphenol](/img/structure/B2606497.png)

![1-Piperidinecarboxylic acid, 4-[1-(2-phenyl-1H-benzimidazol-1-yl)-2-[4-[1-(phenylmethyl)-1H-benzimidazol-2-yl]phenoxy]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B2606498.png)

![(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2606499.png)